(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
85187-30-0 |
|---|---|
Molecular Formula |
C17H32N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-7-9-13-19(14-10-8-6-4-2)17(21)15-11-12-16(20)18-15/h15H,3-14H2,1-2H3,(H,18,20)/t15-/m0/s1 |
InChI Key |
OVTOJTYOERMOBJ-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCN(CCCCCC)C(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Coupling of Pyrrolidine-2-carboxylic Acid Derivatives
A common approach involves coupling (S)-5-oxopyrrolidine-2-carboxylic acid or its activated derivative with dihexylamine under amide bond-forming conditions. Typical reagents and conditions include:
- Activation of the carboxylic acid as an acid chloride or using coupling agents such as EDCI, DCC, or HATU.
- Reaction with N,N-dihexylamine to form the amide bond.
- Control of stereochemistry is maintained by starting from the chiral acid.
This method yields (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide with high stereochemical fidelity.
Synthesis via N,N-Dihexylation of 5-Oxopyrrolidine-2-carboxamide
Alternatively, the compound can be prepared by N,N-dialkylation of 5-oxopyrrolidine-2-carboxamide:
- Starting from 5-oxopyrrolidine-2-carboxamide, alkylation with hexyl halides (e.g., hexyl bromide) under basic conditions can introduce the hexyl groups on the nitrogen.
- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
- This method requires the initial preparation of the pyrrolidinone carboxamide core.
Benzoyl Derivative Synthesis as a Related Route
The synthesis of (S)-1-Benzoyl-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide, a closely related compound, provides insights into preparation strategies:
- It involves reacting N,N-dihexyl-5-oxopyrrolidine-2-carboxamide with benzoyl chloride under basic conditions.
- This reaction is typically performed in an inert atmosphere to prevent side reactions.
- Automated reactors can optimize this process for yield and purity.
Though this is a derivative, the preparation of the parent compound this compound follows similar amide bond formation principles.
| Step | Reagents/Conditions | Notes | Yield (%) |
|---|---|---|---|
| Activation of carboxylic acid | EDCI, HOBt, or acid chloride formation | Ensures efficient amide bond formation | 85-95% (typical) |
| Amide coupling | N,N-dihexylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Room temperature to mild heating | High stereochemical retention |
| N,N-Dialkylation | Hexyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), inert atmosphere | Requires careful control to avoid side products | Moderate to high |
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is used for analysis and purification, employing mobile phases such as acetonitrile, water, and phosphoric or formic acid for MS compatibility.
- Preparative HPLC can isolate the compound and impurities effectively.
- Spectroscopic methods (1H NMR, 13C NMR, MS) confirm structure and purity.
- The stereochemical integrity of the (S)-configuration is preserved by starting from chiral precursors.
- Automated synthesis platforms improve reproducibility and yield.
- The compound’s purity and identity are confirmed by chromatographic and spectroscopic methods.
- Related pyrrolidine derivatives have been synthesized with yields up to 93%, indicating the feasibility of high-yield preparation.
The preparation of this compound is primarily achieved through amide bond formation between chiral 5-oxopyrrolidine-2-carboxylic acid derivatives and N,N-dihexylamine. Alternative methods include N,N-dialkylation of the pyrrolidinone carboxamide. Reaction conditions are optimized to maintain stereochemistry and maximize yield. Analytical methods such as RP-HPLC and NMR spectroscopy are essential for characterization and purification.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles such as amines or thiols can replace the hexyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carboxamides.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of compounds related to the oxopyrrolidine family, including (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide. Research indicates that derivatives of this compound exhibit activity against multidrug-resistant pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial efficacy of various oxopyrrolidine derivatives, compounds were tested against a range of pathogens using broth microdilution methods. The results indicated that certain derivatives demonstrated potent activity against resistant strains, with Minimum Inhibitory Concentrations (MIC) significantly lower than those of standard antibiotics .
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells. The compound's structural characteristics allow it to interact with cellular mechanisms involved in cancer progression.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on human lung adenocarcinoma cells (A549). The treatment resulted in reduced cell viability compared to control groups, suggesting a strong anticancer effect .
Mechanism of Action
The mechanism of action of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, by binding to key molecules and influencing their function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : Increasing alkyl chain length (ethyl → hexyl) correlates with higher LogP, enhancing membrane permeability but reducing aqueous solubility. The dihexyl derivative’s lipophilicity makes it suitable for lipid-rich environments (e.g., blood-brain barrier penetration) but challenging for formulation .
- Stereochemical Impact: The (S)-configuration in the dihexyl variant may influence chiral recognition in biological systems, unlike non-chiral analogs like the dipropyl derivative .
Analytical Behavior
The dihexyl compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column (3 µm particles for UPLC), with a mobile phase of acetonitrile/water/phosphoric acid. Compared to shorter-chain analogs, its retention time is significantly longer due to hydrophobic interactions with the stationary phase. For instance, the diethyl analog (C₂) would elute faster under identical conditions, while the dipropyl analog (C₃) would show intermediate retention .
Research Implications
- Drug Development : The dihexyl variant’s lipophilicity makes it a candidate for targeting lipid-associated pathways, whereas shorter-chain analogs may prioritize solubility.
- Analytical Chemistry: The Newcrom R1 column’s low silanol activity is critical for resolving chiral carboxamides, ensuring minimal peak tailing for the dihexyl compound .
Biological Activity
(S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structural features, including a pyrrolidine ring with a ketone and carboxamide functional group, contribute to its significant biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two hexyl groups enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets. The chirality of the compound is crucial as it affects the pharmacological properties and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives, including this compound. These compounds have shown promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
The compound's structure-dependent activity suggests that modifications to the pyrrolidine core can enhance or diminish its effectiveness against specific pathogens.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies using human lung adenocarcinoma A549 cell lines demonstrated that derivatives of 5-oxopyrrolidine exhibit varying degrees of cytotoxicity.
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 | 25 µM | |
| Compound with benzoyl group | A549 | 15 µM | |
| Hydrazone derivative | A549 | 10 µM |
The results indicate that the compound exhibits significant anticancer activity, particularly against lung cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Resistance : A study focusing on multidrug-resistant strains of S. aureus revealed that this compound showed effective inhibition at low concentrations, suggesting its potential as a lead compound in overcoming antibiotic resistance .
- Cytotoxicity Assessment : In experiments comparing the cytotoxic effects of various derivatives on A549 cells, this compound demonstrated an IC50 value comparable to standard chemotherapeutic agents like cisplatin, indicating its potential utility in cancer treatment .
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide in synthetic batches?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify stereochemistry and structural integrity. Compare chemical shifts with published data for related pyrrolidine carboxamides (e.g., (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide in ).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (≥98% purity threshold) to assess purity. Column conditions (C18, 5 µm) and mobile phases (e.g., acetonitrile/water gradients) should be optimized based on compound polarity .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z values with theoretical calculations (CHNO; exact mass: 296.25 g/mol) .
Q. What are the recommended protocols for synthesizing this compound?
- Methodological Answer :
- Step 1 : Start with (S)-5-oxopyrrolidine-2-carboxylic acid. Activate the carboxylic acid group using carbodiimides (e.g., EDC or DCC) in anhydrous dichloromethane.
- Step 2 : React with dihexylamine under inert atmosphere (N/Ar) at 0–5°C to minimize racemization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water. Yield optimization may require adjusting stoichiometry (1.2:1 amine:acid ratio) and reaction time (12–24 hours) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Desiccate using silica gel to prevent hydrolysis of the carboxamide group.
- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid). Shelf life typically exceeds 12 months under optimal conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals (solvent: ethanol/diethyl ether) and analyzing via diffraction. Compare bond lengths/angles with analogous structures (e.g., (S)-5-oxo-N-phenylpyrrolidine-2-carboxamide in ).
- Dynamic NMR Studies : Investigate conformational flexibility at elevated temperatures (e.g., 40–60°C) to explain discrepancies between solution-state NMR and solid-state crystallographic data .
Q. What strategies optimize the enantiomeric excess (ee) during large-scale synthesis?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric catalysis (e.g., proline-derived organocatalysts) during pyrrolidine ring formation. Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase).
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers. Achieve >99% ee by iterative recrystallization from chiral solvents (e.g., (R)- or (S)-limonene) .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize both (S) and (R) enantiomers and evaluate activity in receptor-binding assays (e.g., GPCRs or enzymatic targets). Use molecular docking simulations (AutoDock Vina) to correlate stereochemistry with binding affinity.
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if the (S)-configuration enhances resistance to cytochrome P450-mediated oxidation .
Q. What advanced analytical techniques validate trace impurities in this compound?
- Methodological Answer :
- LC-MS/MS : Quantify impurities at ppm levels using a triple quadrupole mass spectrometer in MRM mode. Calibrate against synthetic impurity standards (e.g., dihexylamine byproducts).
- ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) with detection limits <0.1 ppm. Validate against ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
